A-192621

概要

説明

A-192621は、Gタンパク質共役受容体スーパーファミリーのメンバーであるエンドセリンB受容体の選択的アンタゴニストとして作用する合成化合物です。 エンドセリンB受容体媒介反応の阻害における高い選択性と効力があることで知られています .

準備方法

合成経路と反応条件

A-192621は、ピロリジン環の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。主なステップには以下が含まれます。

- ピロリジン環の形成。

- ベンゾジオキソリル基とプロポキシフェニル基の導入。

- 目的の化合物を達成するための最終的な官能基化 .

工業生産方法

This compoundの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

- 反応条件のスケールアップ。

- 高速液体クロマトグラフィー(HPLC)などの精製技術による高純度と収率の確保。

- 安定な形態で最終生成物を得るための凍結乾燥 .

化学反応の分析

反応の種類

A-192621は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は官能基を変更するために実行できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主な製品

これらの反応から生成される主な製品には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれており、さらなる研究開発に使用できます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: エンドセリンB受容体とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるエンドセリンB受容体の生物学的機能を理解するための研究に使用されます。

医学: 高血圧や肺動脈性高血圧など、エンドセリンB受容体機能不全に関連する状態の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Pharmacological Research

Mechanism of Action

A-192621 selectively binds to ET-B receptors, inhibiting their activity and consequently affecting various physiological responses such as vasodilation and blood pressure regulation. This mechanism is critical in understanding the role of endothelin receptors in cardiovascular health.

Case Study: Hypertension Models

In a study investigating the role of ET-B receptors in hypertension, this compound was administered to anesthetized rats. The results indicated that this compound effectively blocked ET-B receptor-mediated vasodilation, leading to increased mean arterial pressure (MAP) and total peripheral resistance (TPR) . This suggests that ET-B antagonism can exacerbate hypertensive responses, highlighting its potential as a therapeutic target.

Cardiovascular Applications

Clinical Implications

this compound has been explored for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH). Its ability to inhibit ET-B receptor activity may help mitigate the pathological effects of endothelin-1 (ET-1), which is known to contribute to vascular remodeling and increased vascular resistance.

Data Table: Effects of this compound on Hemodynamics

| Study Reference | Dose (mg/kg) | Effect on MAP | Effect on TPR | Notes |

|---|---|---|---|---|

| 5 | Increased | Increased | Complete blockade of IRL-1620-induced responses | |

| 30 | Elevated | Not specified | Long-term treatment effects observed |

Neuroscience Research

Role in Pain Modulation

this compound's interaction with ET-B receptors extends into the realm of pain research. The compound has been utilized to investigate the role of these receptors in sensory pathways, particularly in models of chronic pain. Research indicates that ET-B receptor activation may play a dual role in pain modulation, with both pro-nociceptive and anti-nociceptive effects depending on the context.

Case Study: Pain Models

In experiments involving diabetic neuropathy models, this compound was shown to have minimal impact on tactile allodynia thresholds, suggesting that while ET-B receptors are involved in pain pathways, their blockade does not significantly alter pain perception under certain conditions .

Drug Development

Novel Therapeutics

The specificity and potency of this compound make it a valuable tool in drug development targeting endothelin receptors. Its high selectivity for ET-B over ETA receptors allows researchers to delineate the distinct physiological roles these receptors play, paving the way for more targeted therapies.

Table: Comparison of Endothelin Receptor Antagonists

| Compound | Selectivity | IC50 (nM) ET-A | IC50 (nM) ET-B |

|---|---|---|---|

| This compound | Selective | 4280 | 4.5 |

| IRL-2500 | Selective | Not specified | Not specified |

| Non-selective | Non-selective | <1 | <1 |

作用機序

A-192621は、エンドセリンB受容体に選択的に結合することで作用し、その活性を阻害します。これにより、血管収縮や細胞増殖などのエンドセリン-1誘発反応が減少します。 関与する分子標的と経路には、エンドセリンB受容体媒介カルシウム動員阻害と肺動脈平滑筋細胞におけるアポトーシスの促進が含まれます .

類似の化合物との比較

類似の化合物

シタキセタン: 異なる選択性プロファイルを持つ別のエンドセリン受容体アンタゴニスト。

ボスエンタン: エンドセリンA受容体とエンドセリンB受容体の両方を標的とするデュアルエンドセリン受容体アンタゴニスト。

独自性

This compoundは、エンドセリンB受容体に対する高い選択性と効力でユニークであり、研究と潜在的な治療用途のための貴重なツールとなっています。 特定の細胞タイプの細胞死を促進する能力と経口活性は、他の同様の化合物とさらに区別されています .

類似化合物との比較

Similar Compounds

Sitaxentan: Another endothelin receptor antagonist with a different selectivity profile.

Bosentan: A dual endothelin receptor antagonist that targets both endothelin A and endothelin B receptors.

Ambrisentan: Selective for the endothelin A receptor but has some overlap in function with A-192621

Uniqueness

This compound is unique due to its high selectivity and potency for the endothelin B receptor, making it a valuable tool for research and potential therapeutic applications. Its ability to promote apoptosis in specific cell types and its oral activity further distinguish it from other similar compounds .

生物活性

A-192621 is a selective non-peptidic antagonist of the endothelin B receptor (ETBR) that has garnered attention for its potential therapeutic applications, particularly in oncology and cardiovascular health. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by blocking the ETBR, which plays a critical role in various physiological processes, including vasodilation and modulation of cell proliferation. The blockade of this receptor can inhibit signaling pathways associated with tumor growth and metastasis, particularly in melanoma and other cancers.

- Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly inhibits melanoma growth in vivo. In experiments with nude mice implanted with melanoma cells, treatment with this compound resulted in marked tumor size reduction, suggesting its potential as an antitumor agent .

- Vasodilatory Effects : this compound has been shown to enhance mean arterial pressure (MAP) and total peripheral resistance (TPR) while counteracting vasoconstriction induced by ET-1. This indicates its role in modulating vascular responses and suggests potential applications in managing conditions like hypertension .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound reveals its effectiveness at varying dosages. In animal studies, doses as low as 5 mg/kg have shown significant effects on hemodynamic responses, outperforming other ETBR antagonists such as IRL-2500 . The compound’s selectivity for the ETBR over ETA receptors is critical for its therapeutic efficacy.

Table 1: Comparative Efficacy of this compound

| Compound | Dose (mg/kg) | Effect on MAP | Effect on TPR | Tumor Growth Inhibition |

|---|---|---|---|---|

| This compound | 5 | Significant | Significant | High |

| IRL-2500 | 5 | Moderate | Moderate | Moderate |

| A-216546 | 10 | Low | Low | Low |

Case Study 1: Melanoma Treatment

In a controlled study involving intracranial melanoma models, mice treated with this compound showed significant inhibition of tumor growth compared to the control group. The treatment was initiated four days post-tumor cell inoculation, with results indicating that this compound effectively penetrated the blood-brain barrier when administered alongside cyclosporin A, enhancing its therapeutic potential against CNS tumors .

Case Study 2: Cardiovascular Effects

A separate study focused on the cardiovascular implications of this compound demonstrated that it could ameliorate renal and mesenteric vasoconstriction induced by endothelin-1. The findings indicated that while both this compound and IRL-2500 enhanced constrictor responses to ET-1, this compound was more effective at blocking the hemodynamic effects of IRL-1620 .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Endothelin Clearance : A study indicated that treatment with this compound led to a significant increase in plasma immunoreactive endothelin-1 levels, supporting the hypothesis that ETBR antagonists may play a role in regulating endothelin clearance from circulation .

- Gene Expression Changes : Microarray analyses have shown that treatment with this compound alters gene expression profiles in metastatic variants of melanoma cell lines, suggesting mechanisms by which it may inhibit tumor progression through modulation of pathways involved in cell development and migration .

- Sympathetic Hyperinnervation : Research has also noted that administration of this compound can influence sympathetic nervous system activity post-myocardial infarction, potentially mitigating adverse cardiac remodeling associated with increased sympathetic tone .

特性

IUPAC Name |

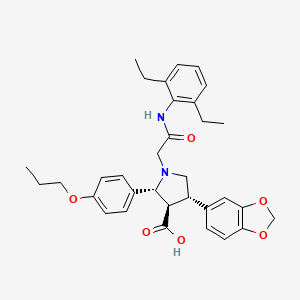

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEHCKYYIXQEBM-FUKIBTTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102953 | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195529-54-5 | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-192621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195529545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-192621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE882529E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。